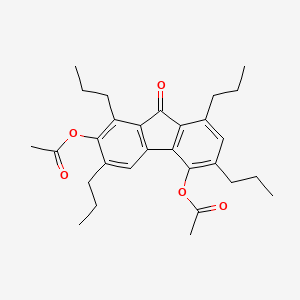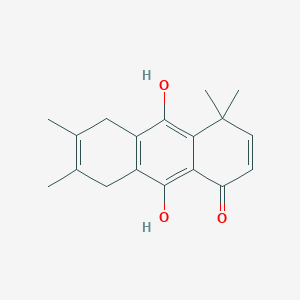
7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL is an organic compound with a complex structure that includes multiple functional groups It is a derivative of terpenes, which are a large and diverse class of organic compounds produced by a variety of plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a precursor compound, such as 3,7-dimethylocta-1,5-dien-3-OL, with an ethylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the ethylating agent to form the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the ethylation process. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5-dien-3-OL: A precursor to 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL, with similar structural features but lacking the ethoxy group.
Nerol: Another terpene alcohol with a similar carbon skeleton but different functional groups.
Linalool: A terpene alcohol with a similar structure, commonly used in fragrances and flavors.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
153231-49-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
7-ethoxy-3,7-dimethylocta-1,5-dien-3-ol |
InChI |
InChI=1S/C12H22O2/c1-6-12(5,13)10-8-9-11(3,4)14-7-2/h6,8-9,13H,1,7,10H2,2-5H3 |
InChI Key |
IPSITHRBRXCRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C=CCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


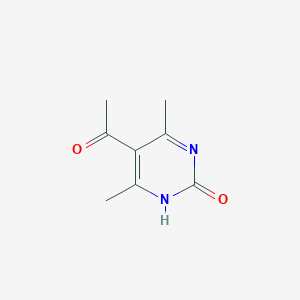
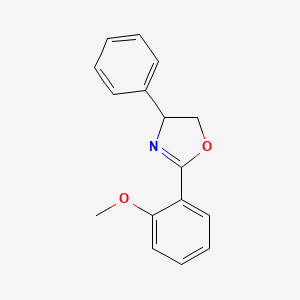
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
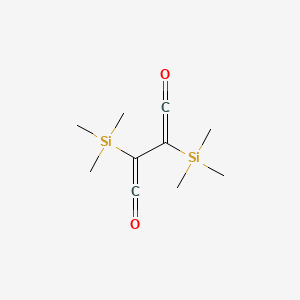
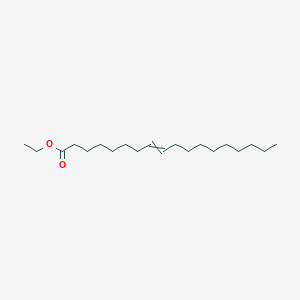
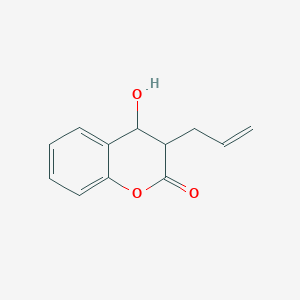
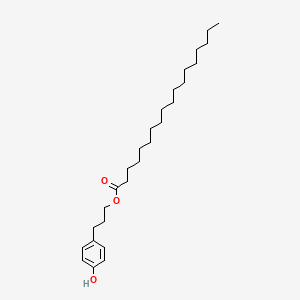
silane](/img/structure/B14276379.png)

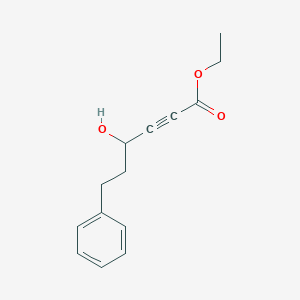
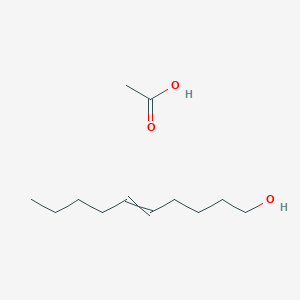
-lambda~5~-phosphane](/img/structure/B14276405.png)
